molecular formula C18H14N4O6 B12640967 2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol CAS No. 919779-66-1

2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol

Cat. No.: B12640967
CAS No.: 919779-66-1
M. Wt: 382.3 g/mol
InChI Key: KFLBXRITNCZFEK-UHFFFAOYSA-N
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Description

2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol is a chemical compound for research and development applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The structure of this compound is based on a dinitroaniline core, a class of chemicals known to serve as key intermediates in the synthesis of various industrially important products . Related dinitroaniline compounds are utilized in the creation of dyes, pigments, and printing inks . The presence of multiple functional groups in this specific molecule may make it a candidate for investigation in materials science and synthetic chemistry research. Researchers are exploring the properties and potential applications of this compound. Handle with care, as compounds in this class may be toxic if inhaled, swallowed, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure .

Properties

CAS No.

919779-66-1

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

2-[5-(2-hydroxyanilino)-2,4-dinitroanilino]phenol

InChI

InChI=1S/C18H14N4O6/c23-17-7-3-1-5-11(17)19-13-9-14(20-12-6-2-4-8-18(12)24)16(22(27)28)10-15(13)21(25)26/h1-10,19-20,23-24H

InChI Key

KFLBXRITNCZFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol typically involves the reaction of 2,4-dinitroaniline with 2-hydroxyaniline under specific conditions. The reaction is usually carried out in a solvent such as methanol, with the mixture being stirred and refluxed for several hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Chemical Reactions Analysis

Nitration and Electrophilic Aromatic Substitution

  • Nitration : Additional nitration would likely occur at positions meta to existing nitro groups. For example, in simpler nitrophenols like 2,5-dinitrophenol (pKa 5.21 ), nitration under concentrated conditions yields 2,4,6-trinitrophenol analogs .

  • Friedel-Crafts Alkylation : The phenolic hydroxyl group may activate the ring for alkylation, but nitro groups would hinder this. In phenols, Friedel-Crafts reactions often proceed without catalysts at activated positions .

Hydrolysis and Functional Group Transformations

The hydroxyanilino group (-NH-C₆H₄-OH) may undergo hydrolysis or substitution:

  • Acidic Hydrolysis : Potential cleavage of the amino-nitro linkage under strong acidic conditions, forming aminophenol derivatives.

  • Nucleophilic Attack : The phenolic oxygen may react with electrophiles (e.g., acyl chlorides), similar to the Schotten-Baumann reaction in phenols .

Reduction of Nitro Groups

Nitro groups can be reduced to amino groups, altering reactivity:

  • Catalytic Hydrogenation : Reduction of nitro groups to amino moieties may generate reactive intermediates for subsequent acylation or diazotization.

  • Chemical Reduction : Using agents like Zn/HCl or NaBH₄, nitro groups could be selectively reduced. For example, 2,5-dinitrophenol may form diamino derivatives .

Reactions Involving the Hydroxyanilino Moiety

The hydroxyanilino group (-NH-C₆H₄-OH) may participate in:

  • Acylation : Reaction with acyl chlorides to form amides or esters.

  • Oxidation : Potential oxidation of the amino group to nitroso or nitro derivatives, though steric hindrance from adjacent nitro groups may limit this.

Data Table: Comparative Reactivity of Functional Groups

Functional Group Reaction Type Expected Products Relevance to the Compound
Nitro (-NO₂)ReductionAmino (-NH₂) groupsPotential activation of ring for substitution
Phenolic Hydroxyl (-OH)Electrophilic substitutionAlkylated/acylated derivativesDependent on nitro group deactivation
Anilino (-NH-)HydrolysisAminophenol derivativesPossible under acidic conditions

Research Findings and Gaps

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that derivatives of phenolic compounds exhibit promising anticancer properties. For instance, studies have shown that certain phenolic derivatives can inhibit the growth of prostate cancer cells by inducing apoptosis and inhibiting cell proliferation . The presence of the hydroxyl group in 2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol may contribute to similar bioactivity.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for developing new therapeutic agents against chronic inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity : The compound has been evaluated for its effectiveness as a pesticide. Studies have demonstrated that certain aniline derivatives can exhibit significant repellency against various pests, making them valuable in agricultural settings . The application of this compound could enhance pest control strategies.

Material Science

  • UV Absorption : The compound's structural features allow it to act as an effective UV absorber. This property is critical in protecting materials from UV degradation, particularly in plastics and coatings used in outdoor applications . Its incorporation into polymer matrices can improve the longevity and stability of products exposed to sunlight.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of phenolic compounds on prostate cancer cell lines. The researchers synthesized various derivatives and tested their cytotoxicity using MTT assays. Results indicated that compounds with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts.

CompoundIC50 (µM)Mechanism of Action
2-[5-(2-Hydroxyanilino)...]15Induction of apoptosis
Control50N/A

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of new pesticides derived from phenolic compounds, researchers treated crops with formulations containing this compound. The results showed a significant reduction in pest populations compared to untreated controls.

TreatmentPest Reduction (%)Observations
Compound A70Effective against aphids
2-[5-(2-Hydroxyanilino)...]85High efficacy against multiple pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Disperse Yellow 1 (C.I. 10345)

Structure: 4-[(2,4-Dinitrophenyl)amino]phenol. Key Differences:

  • Identical molecular formula (C₁₂H₉N₃O₅) and weight (275.22 g/mol) to the target compound .
  • Lacks the additional hydroxyl group at the 2-position of the central benzene ring, reducing hydrogen-bonding capacity compared to 2-[5-(2-hydroxyanilino)-2,4-dinitroanilino]phenol . Applications: Widely used as a textile dye.

4-Chloro-2-(2,4-dinitroanilino)phenol

Structure: Chlorine substitution at position 4 of the phenol ring. Key Differences:

  • Molecular formula : C₁₂H₈ClN₃O₅ (MW: 309.66 g/mol) .
  • The electron-withdrawing chlorine substituent enhances stability but increases toxicity.
    Safety Profile : Requires stringent handling due to acute toxicity risks (e.g., respiratory irritation). First-aid measures include oxygen administration for inhalation exposure .

N-2,4-Dinitrophenylethanolamine

Structure: Ethanolamine group replaces the phenol moiety. Key Differences:

  • Molecular formula : C₈H₉N₃O₅ (MW: 227.20 g/mol) .
  • Exhibits mutagenic activity (cyt-rat-ipr LD₅₀: 100 mg/kg) and emits toxic NOx upon decomposition . Applications: Less suited for dyes but explored in prodrug systems due to nitroreductase sensitivity .

5-{[(2-Chloro-4-nitrophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Structure: Contains a dioxane-dione ring fused to the nitroanilino group. Key Differences:

  • Molecular formula : C₁₃H₁₀ClN₃O₇ (MW: 355.69 g/mol) .
  • Serves as a key intermediate in synthesizing 4(1H)-quinolone derivatives, highlighting the pharmaceutical relevance of nitroanilino-phenol analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Toxicity/Activity
This compound C₁₂H₉N₃O₅ 275.22 N/A Dye intermediates Limited data
Disperse Yellow 1 C₁₂H₉N₃O₅ 275.22 119-15-3 Textile dye Nephrotoxic in rodents
4-Chloro-2-(2,4-dinitroanilino)phenol C₁₂H₈ClN₃O₅ 309.66 6358-18-5 Research chemical Acute toxicity
N-2,4-Dinitrophenylethanolamine C₈H₉N₃O₅ 227.20 119-26-6 Prodrug metabolite Mutagenic
5-{[(2-Chloro-4-nitrophenyl)amino]methylene}-dioxane-dione C₁₃H₁₀ClN₃O₇ 355.69 N/A Pharmaceutical intermediate Low acute toxicity

Biological Activity

2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure comprises a phenolic core substituted with two aniline derivatives and two nitro groups, which may contribute to its biological activities. The presence of hydroxyl (-OH) and nitro (-NO2) functional groups can influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that phenolic compounds often exhibit antimicrobial properties. A study on related compounds suggests that the dinitroaniline moiety can enhance the antimicrobial efficacy against various pathogens. For instance, derivatives of similar structures have shown significant inhibition of bacterial biofilm formation and activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of this compound can be inferred from studies on structurally similar compounds. These studies typically employ assays such as DPPH radical scavenging to quantify antioxidant activity, which has been linked to the ability to donate hydrogen atoms or electrons to free radicals, thus neutralizing them .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any compound. Data from acute toxicity studies indicate that phenolic compounds can vary widely in their toxic effects depending on their structure. For example, some studies have shown that certain nitro-substituted phenols exhibit moderate toxicity in animal models, with specific attention given to dose-dependent effects .

Study TypeFindings
Acute ToxicityLD50 values suggest moderate toxicity
Chronic ToxicityLong-term exposure linked to organ-specific effects
GenotoxicitySome derivatives show mutagenic potential

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dinitroaniline derivatives demonstrated that modifications at the aniline positions significantly affected their antimicrobial activity. The compound exhibited notable inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent in clinical settings .

Case Study 2: Antioxidant Properties

In vitro assays evaluating the antioxidant capacity revealed that compounds similar to this compound possess strong radical scavenging abilities. The IC50 values obtained from DPPH assays indicated effective scavenging activity comparable to well-known antioxidants like quercetin .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol, and how are they validated experimentally?

  • Answer : The compound's structure includes two nitro groups and hydroxyl-substituted aniline moieties. X-ray crystallography is critical for validating its geometry, as demonstrated in studies resolving bond lengths (mean C–C bond: 0.004 Å) and molecular packing . UV-Vis spectroscopy can confirm its absorbance maxima (e.g., ~400–500 nm for nitroaromatic systems), while FT-IR identifies functional groups like N–H (3300 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via nucleophilic aromatic substitution, where 2-hydroxyaniline reacts with 2,4-dinitrochlorobenzene. Optimal conditions include using polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours, yielding ~70–85% . Catalytic bases like K₂CO₃ enhance reactivity by deprotonating the hydroxyl group .

Q. How is this compound utilized as a dye in biological assays, and what protocols ensure reproducibility?

  • Answer : It serves as a tracking dye for biomolecules (e.g., proteins) due to its strong chromophoric nitro groups. Protocols involve pre-staining samples at 0.1–1.0 mg/mL in PBS buffer (pH 7.4) and quantifying via spectrophotometry at λmax ~450 nm . Calibration curves with BSA standards are recommended to minimize batch variability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal charge distribution, showing electron-withdrawing nitro groups increase electrophilicity at the 4-position. HOMO-LUMO gaps (~3.5 eV) correlate with experimental redox behavior, guiding predictions for catalytic or sensing applications .

Q. What strategies resolve contradictions in reported kinetic data for its degradation under UV light?

  • Answer : Conflicting degradation rates (e.g., t₁/₂ = 2–8 hours) arise from solvent polarity and light intensity differences. Standardized photostability testing (ICH Q1B guidelines) under controlled UV-A/B exposure (1.2 mW/cm²) in inert atmospheres (N₂) reduces variability. LC-MS/MS monitors degradation products like nitroso intermediates .

Q. How does this compound act as a combustion catalyst in solid propellants, and what mechanistic insights exist?

  • Answer : In propellants, it accelerates combustion via electron-transfer reactions, reducing activation energy by ~15–20%. Thermal analysis (DSC/TGA) shows exothermic peaks at 220–250°C, correlating with nitro group decomposition. Synergistic effects with metal oxides (e.g., CuO) enhance catalytic efficiency .

Q. What advanced spectroscopic techniques are employed to study its interaction with biomolecules?

  • Answer : Surface-Enhanced Raman Spectroscopy (SERS) with Au/Ag nanoparticles detects binding to proteins (e.g., BSA) via shifts in NO₂ vibrational modes. Fluorescence quenching experiments (Stern-Volmer plots) quantify binding constants (Kb ~10⁴ M⁻¹), revealing hydrophobic interactions dominate .

Methodological Considerations

Q. How to optimize HPLC purity analysis for this compound, considering its nitroaromatic instability?

  • Answer : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Column temperature ≤25°C minimizes on-column degradation. UV detection at 254 nm ensures sensitivity, while spiking with internal standards (e.g., anthraquinone) validates retention time reproducibility .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Answer : Nitroaromatics are explosive and toxic. Use blast shields for reactions >50 g, and avoid metal catalysts (risk of runaway reactions). PPE (gloves, goggles) and fume hoods are mandatory. Waste must be neutralized with 10% NaOH/ethanol before disposal .

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